molecular formula C15H12O5 B6401038 3-(3-Carboxyphenyl)-2-methoxybenzoic acid CAS No. 1261992-47-5

3-(3-Carboxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6401038
CAS No.: 1261992-47-5
M. Wt: 272.25 g/mol
InChI Key: DIPHYMQDVWGFRU-UHFFFAOYSA-N
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Description

3-(3-Carboxyphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a carboxyl group (-COOH) attached to a benzene ring, which is further substituted with a methoxy group (-OCH3) and another carboxyl group on the benzene ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carboxyphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzoic acid with 3-methoxyphenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions. The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carboxyphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of 3-(3-carboxyphenyl)-2-hydroxybenzoic acid.

    Reduction: Formation of 3-(3-hydroxyphenyl)-2-methoxybenzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-(3-Carboxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3-Carboxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyl and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The compound may also participate in signaling pathways, modulating cellular responses and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Carboxyphenyl)picolinic acid
  • 3-(3-Carboxyphenyl)maleimide
  • 3-(3-Carboxyphenyl)oxamethylmethane acid

Uniqueness

3-(3-Carboxyphenyl)-2-methoxybenzoic acid is unique due to the presence of both carboxyl and methoxy groups on the aromatic ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it suitable for specific applications in research and industry.

Properties

IUPAC Name

3-(3-carboxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-20-13-11(6-3-7-12(13)15(18)19)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPHYMQDVWGFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689899
Record name 2-Methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-47-5
Record name [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261992-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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